2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide
Description
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide is a synthetic acetamide derivative characterized by a 2-fluoro-3-methoxyphenyl group attached to the acetamide backbone and an N-(4-hydroxyphenethyl) substituent. This compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring, which may influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C17H18FNO3 |
|---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18FNO3/c1-22-15-4-2-3-13(17(15)18)11-16(21)19-10-9-12-5-7-14(20)8-6-12/h2-8,20H,9-11H2,1H3,(H,19,21) |
InChI Key |
OKLDYPXTBDDKEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyaniline and 4-hydroxyphenethylamine.
Acylation Reaction: The key step involves the acylation of 2-fluoro-3-methoxyaniline with an appropriate acylating agent, such as acetyl chloride, to form the intermediate 2-(2-fluoro-3-methoxyphenyl)acetamide.
Coupling Reaction: The intermediate is then coupled with 4-hydroxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)ketone.
Reduction: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)amine.
Substitution: Formation of 2-(2-methoxy-3-substitutedphenyl)-N-(4-hydroxyphenethyl)acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide depends on its specific biological target. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
- Thiadiazole and Heterocyclic Moieties : Compound 7d () demonstrates high cytotoxicity, likely due to the thiadiazole-pyridinyl core enhancing DNA intercalation or kinase inhibition. In contrast, the target compound lacks this heterocyclic system, which may limit its potency in similar assays.
- Chromenone vs. This suggests that the fluoro-methoxyphenyl group in the target compound may be critical for bioactivity.
- Quinazoline-Sulfonyl Derivatives : Compounds 38–40 () exhibit broad anticancer activity, attributed to the quinazoline-sulfonyl group’s ability to inhibit tyrosine kinases. The absence of this moiety in the target compound highlights structural trade-offs in drug design.
Pharmacological Activity Profiles
Table 2: Activity Comparison Across Cell Lines and Targets
Key Observations:
- Receptor Specificity: Pyridazinone derivatives () show FPR2 agonism, suggesting that fluorinated acetamides with similar substituents (e.g., methoxybenzyl) could target inflammatory pathways.
- Antimicrobial vs. Anticancer Activity : Coumarin hybrids () prioritize antibacterial activity, whereas quinazoline derivatives () focus on anticancer effects. The target compound’s lack of a coumarin or quinazoline scaffold may limit its utility in these domains.
Biological Activity
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Before delving into biological activities, it is essential to understand the chemical properties of the compound:
- Chemical Formula : C17H18FNO3
- Molecular Weight : 303.33 g/mol
- CAS Number : 26668-50-8
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many acetamides have been shown to inhibit specific enzymes, which can lead to therapeutic effects against various diseases. For instance, some derivatives have demonstrated urease inhibition, which is significant for treating infections caused by urease-producing bacteria .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, as evidenced by studies that identify similar structures with activity against pathogens like Mycobacterium tuberculosis and other bacterial strains. These studies typically assess minimum inhibitory concentrations (MIC) to determine potency .
Antimicrobial Activity
A study on related compounds revealed that certain acetamides possess significant antimicrobial activity. For instance, compounds with structural similarities showed MIC values below 20 µM against various bacterial strains . This suggests that this compound could also exhibit comparable antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that related compounds have varying degrees of cytotoxicity against human cell lines such as HepG2. The selectivity index (SI) is often calculated to assess the therapeutic window—higher SI values indicate safer compounds for potential therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the phenyl rings or substituents can significantly influence both potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Often enhances lipophilicity and may improve cell membrane permeability. |
| Hydroxyl Group | Can increase hydrogen bonding capabilities, enhancing binding affinity to target enzymes or receptors. |
| Acetamide Linkage | Provides a scaffold for further modifications and can affect overall stability and solubility. |
Study on Urease Inhibition
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for urease inhibition. The findings indicated that structural modifications led to enhanced activity compared to standard inhibitors . This highlights the potential for similar investigations with this compound.
Antitubercular Activity Assessment
In a high-throughput screening study involving over 100,000 compounds, several analogs demonstrated promising antitubercular activity with low cytotoxicity profiles. Compounds with similar functional groups as this compound were among those prioritized for further development based on their physicochemical properties and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
